Methyl 4-(azepan-1-ylmethyl)benzoate

Description

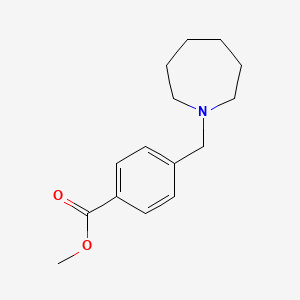

Methyl 4-(azepan-1-ylmethyl)benzoate is a benzoate ester derivative featuring a seven-membered azepane ring connected via a methylene group at the para position of the benzene ring. The azepane moiety, a saturated seven-membered heterocycle with one nitrogen atom, may confer unique steric and electronic characteristics compared to smaller or differently substituted heterocycles .

Properties

IUPAC Name |

methyl 4-(azepan-1-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)14-8-6-13(7-9-14)12-16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXQUHLYUUGBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(azepan-1-ylmethyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with azepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azepan-1-ylmethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(azepan-1-ylmethyl)benzoate has been investigated for its role as a kinase inhibitor , which is crucial in the development of targeted cancer therapies. Kinase inhibitors are designed to interfere with specific enzymes (kinases) that contribute to cancer cell growth and proliferation.

Case Study : A study published in a pharmaceutical journal explored the efficacy of various methyl benzoate derivatives, including this compound, in inhibiting cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against certain cancers .

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research into similar compounds has shown promise in treating mood disorders and anxiety.

Research Findings : In preclinical studies, derivatives of this compound demonstrated activity at serotonin receptors, indicating potential applications in the treatment of depression and anxiety disorders .

Antimicrobial Activity

Emerging research indicates that this compound exhibits antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.

Data Table: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of methyl 4-(azepan-1-ylmethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and benzoate moiety can contribute to its binding affinity and specificity for these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Heterocyclic Ring Size and Nitrogen Content: Azepane (1 N) vs. piperazine (2 N in a 6-membered ring) vs. diazepane (2 N in a 7-membered ring) . Larger rings (e.g., azepane) may enhance conformational flexibility, impacting binding to biological targets. Piperazine derivatives (C1–C7) exhibit rigid, planar quinoline moieties, favoring interactions with aromatic residues in enzymes or receptors .

Nitro groups () introduce strong electron-withdrawing effects, which could stabilize negative charges or participate in redox reactions .

Stereochemical Considerations: The (S)-configured aminoethyl group in highlights the role of chirality in pharmacological activity, a factor absent in the non-chiral azepane analog .

Synthetic Routes: Piperazine-linked compounds (C1–C7) are synthesized via quinoline-carbonyl coupling , whereas aminoethyl derivatives () employ condensation reactions . These methods reflect the reactivity of functional groups (e.g., amines vs. carbonyls).

Q & A

Q. What are the standard synthetic routes for Methyl 4-(azepan-1-ylmethyl)benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting methyl 4-(bromomethyl)benzoate with azepane under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the amine . Reaction monitoring via TLC or HPLC ensures completion . Optimization may include varying temperature (60–100°C), solvent polarity, or using phase-transfer catalysts to improve yields. Purity is confirmed by NMR (e.g., disappearance of azepane NH signals) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.1 ppm, azepane CH₂ signals at δ 1.4–2.7 ppm) .

- IR Spectroscopy : Detection of ester C=O (~1720 cm⁻¹) and absence of NH stretches (if fully alkylated) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (C₁₅H₂₁NO₂, MW 263.3 g/mol) .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. How does the azepane moiety influence the compound’s physicochemical properties?

The seven-membered azepane ring enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability compared to smaller amines like piperidine. This is critical for bioavailability in pharmacological studies. The ring’s flexibility may also affect binding to biological targets .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Density functional theory (DFT) calculations can model the compound’s electronic structure, identifying reactive sites (e.g., ester carbonyl for hydrolysis). Molecular dynamics simulations assess conformational stability of the azepane ring in solvent environments . Tools like Gaussian or ORCA are used, with solvent models (e.g., PCM) to mimic aqueous or nonpolar conditions .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

For ambiguous NMR signals (e.g., overlapping azepane CH₂ peaks), use:

- 2D NMR (COSY, HSQC) : To assign coupling partners and carbon-proton correlations .

- Crystallography : If single crystals are obtainable, SHELX or WinGX can determine the exact structure .

- Comparative analysis : Cross-check with analogs (e.g., piperazine derivatives) to identify azepane-specific shifts .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Substitution on the benzoate ring : Introducing electron-withdrawing groups (e.g., -NO₂) may increase electrophilicity for enzyme inhibition .

- Azepane modifications : Replacing azepane with smaller rings (e.g., piperidine) or adding substituents (e.g., methyl groups) to alter steric and electronic profiles .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate structural changes with IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Azepane over-alkylation can occur; optimize stoichiometry (e.g., 1:1.2 ratio of azepane to bromomethyl precursor) .

- Purification : Use column chromatography with gradients (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water .

- Process monitoring : Implement inline PAT (process analytical technology) for real-time HPLC or FTIR analysis .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

The ester and azepane groups may target proteases or GPCRs. Assays include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to immobilized receptors .

- Enzyme inhibition assays : Monitor activity of trypsin-like proteases in the presence of the compound .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to track intracellular accumulation .

Methodological Considerations

Q. What orthogonal analytical methods confirm compound identity when spectral data conflicts?

Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.